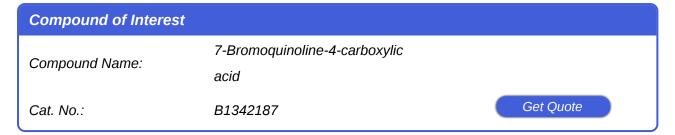




An In-depth Technical Guide to 7-Bromoquinoline-4-carboxylic acid

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This technical guide provides a comprehensive overview of **7-Bromoquinoline-4-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, synthesis protocols, and potential biological significance, supported by experimental workflows and conceptual pathway diagrams.

Physicochemical Properties of 7-Bromoquinoline-4carboxylic acid

7-Bromoquinoline-4-carboxylic acid is an organic compound frequently utilized in chemical synthesis.[1] Its core structure is a quinoline ring, a bicyclic aromatic heterocycle, substituted with a bromine atom at the 7th position and a carboxylic acid group at the 4th position. The quantitative data for this compound are summarized in the table below.



Property	Value	Source
Molecular Formula	C10H6BrNO2	[1][2]
Molecular Weight	252.06 g/mol	[2]
Monoisotopic Mass	250.95819 Da	[3]
CAS Number	31009-04-8	[1][4]
IUPAC Name	7-bromoquinoline-4-carboxylic acid	[1]
SMILES	C1=CC2=C(C=C1Br)C=CN=C 2C(=O)O	[5]
InChIKey	ZIFXOUMGHUOZED- UHFFFAOYSA-N	[5]
Predicted XlogP	2.5	[3]

Synthesis Protocols

The synthesis of quinoline-4-carboxylic acids is classically achieved through reactions such as the Doebner and Pfitzinger reactions.[6] The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base, is a common route.[7]

Pfitzinger Reaction for 7-Bromoquinoline-4-carboxylic acid

A plausible synthesis for **7-Bromoquinoline-4-carboxylic acid** involves the reaction of 6-bromoisatin with pyruvic acid in a basic medium. A specific protocol is outlined in a patent for the synthesis of a related compound, which can be adapted for this purpose.[2]

Materials and Reagents:

- 6-Bromoisatin
- · Pyruvic acid



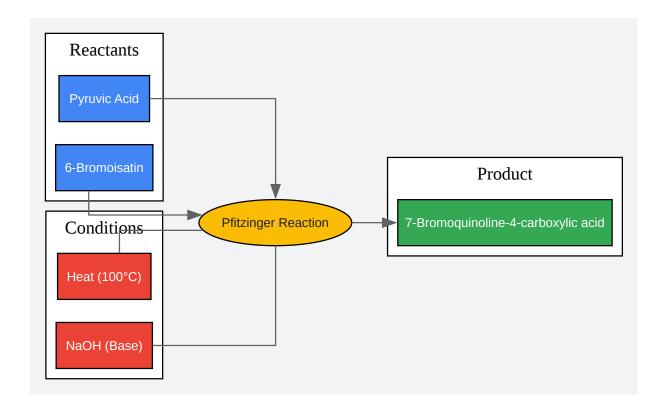
- 15% Sodium Hydroxide (NaOH) solution
- Concentrated Hydrochloric Acid (HCl)
- Nitrobenzene
- Water

Experimental Procedure:

- Reaction Setup: A mixture of 6-bromoisatin, 15% NaOH solution, and pyruvic acid is prepared in a suitable reaction vessel.[2]
- Heating: The mixture is heated to 100 °C for a period of 3 hours.[2] This step facilitates the initial condensation and formation of 7-bromoquinoline-2,4-dicarboxylic acid.[2]
- Decarboxylation: After the initial reaction, nitrobenzene is added to the mixture, which then undergoes a decarboxylation step to yield **7-bromoquinoline-4-carboxylic acid**.[2]
- Workup and Isolation:
 - The reaction mixture is cooled to 0 °C.[2]
 - The cooled mixture is diluted with water.[2]
 - Concentrated hydrochloric acid is added to precipitate the crude product.
 - The resulting solid is collected by suction filtration, washed with water, and dried to yield the final product.[2]

Reaction Mechanism: The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin (or its derivative), opening the ring to form a keto-acid intermediate.[8] This intermediate then condenses with the carbonyl group of pyruvic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring structure.





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Caption: Pfitzinger reaction for the synthesis of **7-Bromoquinoline-4-carboxylic acid**.

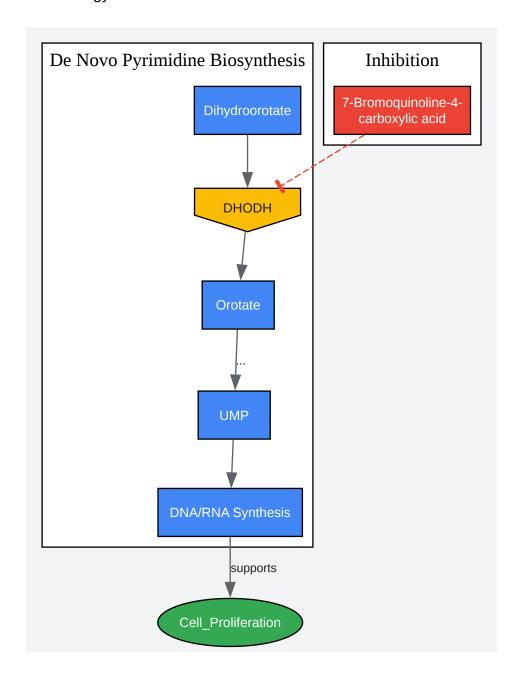
Biological Context and Potential Mechanisms of Action

While specific signaling pathways for **7-Bromoquinoline-4-carboxylic acid** are not extensively documented, the broader class of quinoline-4-carboxylic acids has been evaluated for various biological activities. These include antimicrobial, antifungal, antiproliferative, and anti-inflammatory properties.[9][10]

One of the notable mechanisms of action for some quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[11][12] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[12] Inhibition of this enzyme leads to pyrimidine depletion, which can halt the cell cycle, particularly in rapidly dividing cells like cancer cells.[12] The carboxylic acid moiety of these compounds is often crucial for their activity, as it can form important interactions, such as a salt bridge, within the enzyme's active site.[12]



Given this precedent, a hypothetical mechanism of action for **7-Bromoquinoline-4-carboxylic acid** could involve the inhibition of DHODH, thereby disrupting pyrimidine synthesis and impacting cell proliferation. This makes it a compound of interest for further investigation in oncology and immunology.



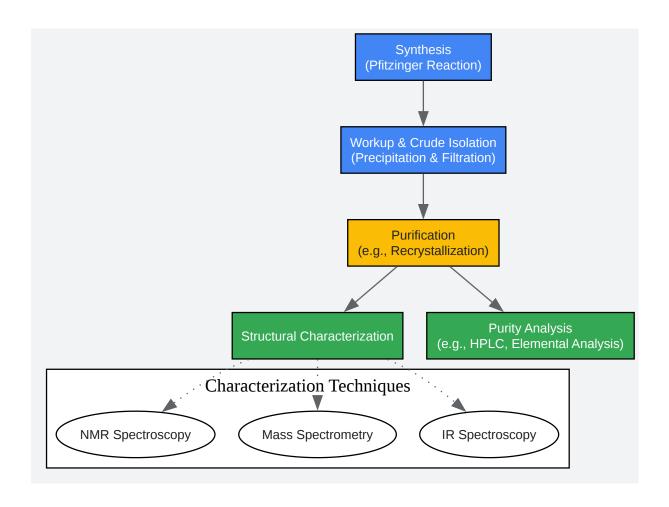
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Caption: Conceptual diagram of DHODH inhibition by **7-Bromoquinoline-4-carboxylic acid**.



Experimental Workflow: Synthesis to Characterization

The overall process for producing and verifying **7-Bromoquinoline-4-carboxylic acid** for research purposes follows a standard chemistry workflow. This involves synthesis, purification, and subsequent characterization to confirm the identity and purity of the compound.



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Caption: General experimental workflow for **7-Bromoquinoline-4-carboxylic acid**.

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